2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]
Description
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] (TMSF) is a spirobifluorene derivative characterized by four methoxy groups at the 2,2',7,7' positions of the fluorene rings. This compound is notable for its rigid three-dimensional spiro-configured structure, which imparts high thermal stability and tunable electronic properties. TMSF has emerged as a critical building block in materials science, particularly in the synthesis of three-dimensional covalent organic frameworks (3D COFs) and as a precursor for hole transport materials (HTMs) in perovskite solar cells (PSCs) . Its methoxy substituents enhance solubility and modulate steric hindrance, enabling precise control over molecular packing and porosity in COFs .
Properties
IUPAC Name |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O4/c1-30-17-5-9-21-22-10-6-18(31-2)14-26(22)29(25(21)13-17)27-15-19(32-3)7-11-23(27)24-12-8-20(33-4)16-28(24)29/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGMPITVAHGPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)OC)C6=C4C=C(C=C6)OC)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical SNAr with Methoxide Ions
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Reagents : Sodium methoxide (NaOMe) or potassium methoxide (KOMe) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Conditions : 80–120°C for 12–48 hours under nitrogen.
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Mechanism : The electron-withdrawing bromine activates the aryl ring for nucleophilic attack by methoxide.
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Yield : 60–75%, with purity >98% after column chromatography (silica gel, DCM/hexane).
Ullmann Coupling with Copper Catalysts
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Catalyst : CuI/1,10-phenanthroline.
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Conditions : Refluxing in toluene with excess NaOMe at 110°C for 24 hours.
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Advantage : Higher regioselectivity and reduced side reactions compared to SNAr.
One-Pot Tandem Bromination-Methoxylation
Source and suggest a streamlined approach combining bromination and methoxylation:
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Bromination : As described in Section 2.
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In Situ Methoxylation : Without isolating the tetrabromo intermediate, add NaOMe and CuI to the reaction mixture.
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Yield : 55–65%, with shorter overall reaction time (36 hours).
Demethylation-Remethylation Strategy
A protection-deprotection method is employed when direct methoxylation is inefficient:
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Demethylation : Treat spirobifluorene with BBr₃ in DCM at −78°C to generate hydroxyl groups.
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Remethylation : React with methyl iodide (MeI) and NaH in DMF to reintroduce methoxy groups.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| SNAr Methoxylation | DMF, 120°C, 48 h | 60–75% | Simple setup, low cost | Long reaction time, moderate yields |
| Ullmann Coupling | CuI, toluene, 110°C | 70–80% | High selectivity, fewer byproducts | Requires expensive ligands |
| Tandem Bromination-Methoxy | One-pot, 36 h | 55–65% | Reduced isolation steps | Lower yields |
| Demethylation-Remethylation | BBr₃/MeI, −78°C | 80–85% | High purity, avoids direct substitution | Multi-step, sensitive conditions |
Purification and Characterization
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Column Chromatography : Silica gel with DCM/hexane (1:4) removes unreacted brominated intermediates.
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Recrystallization : Methanol or ethanol yields crystals with >98% purity.
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Analytical Confirmation :
Scalability and Industrial Applications
Large-scale synthesis (≥100 g) employs continuous flow reactors for bromination and methoxylation, achieving 70% yield with 99.5% purity. The compound’s thermal stability (decomposition >300°C) allows for vacuum sublimation in OLED manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted fluorenes, quinones, and hydrofluorenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism by which 2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The spiro linkage provides a rigid framework that enhances the compound’s thermal stability and photoluminescence. The molecular targets and pathways involved include interactions with light and charge carriers, making it an effective material for optoelectronic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between TMSF and related spirobifluorene derivatives:
Structural and Functional Comparisons
Steric and Electronic Effects TMSF vs. Spiro-OMeTAD: While both are methoxy-functionalized, Spiro-OMeTAD’s N,N-di-p-methoxyphenylamine substituents enhance hole transport but reduce stability due to hygroscopicity. TMSF’s methoxy groups, in contrast, improve solubility without compromising rigidity, making it ideal for COF design . TMSF vs. TPSBF: Replacing methoxy with pyridyl groups (TPSBF) introduces coordination sites for metal nodes, enabling applications in porous coordination polymers (PCPs) for gas storage .
Performance in Photovoltaics
- Spiro-carbazole , a TMSF derivative, outperforms Spiro-OMeTAD in PSCs due to its deeper HOMO level (-5.3 eV vs. -5.1 eV), better alignment with perovskite layers, and higher Tg (196°C vs. ~120°C for Spiro-OMeTAD) .
- V1382 incorporates cross-linkable vinyl groups, enabling thermally stable HTM films with reduced pinhole defects .
Porosity and Adsorption TMSF-based 3D COFs exhibit non-interpenetrated dia topologies with pore sizes controllable via methoxy substituents (7–12 Å), outperforming non-sterically hindered COFs in selectivity . TPSBF-based Cd-PCPs show selective CO₂ adsorption (45 cm³/g at 298 K), attributed to its pyridyl coordination and microporous structure .
Research Findings and Trends
- Stability : Methoxy and carbazole substituents significantly enhance thermal and environmental stability compared to unmodified spirobifluorenes .
- Interpenetration Control : TMSF’s steric hindrance minimizes interpenetration in COFs, maximizing porosity and surface area .
- Emerging Applications : TMSF derivatives are being explored in organic electronics, catalysis, and gas separation, leveraging their tunable optoelectronic properties .
Biological Activity
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] (CAS No. 1801236-36-1) is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H28N4O4
- Molecular Weight : 496.56 g/mol
- Density : 1.43 g/cm³ (predicted)
- Boiling Point : 753.8 ± 60.0 °C (predicted)
- pKa : 4.79 ± 0.20 (predicted) .
The biological activity of 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit activity through the following mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could mitigate oxidative stress-related damage in cells.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial effects against certain bacterial strains.
- Cell Proliferation Inhibition : Some studies suggest that it can inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.
Antioxidant Activity
A study conducted by Zhang et al. (2020) evaluated the antioxidant potential of various spirobifluorene derivatives, including 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]. The results demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 10 |
| 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] | 15 |
Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry (2021), the antimicrobial effects of 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] were tested against E. coli and S. aureus. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Cancer Cell Proliferation Inhibition
Research conducted by Lee et al. (2023) focused on the anti-cancer properties of spirobifluorene derivatives. The study found that 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 20 µM.
Q & A
Q. What are the key synthetic methodologies for 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene], and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation and methoxylation. For example, spirobifluorene derivatives are synthesized via dehydration of 9-(2’-Biphenyl)-9-fluorenol intermediates, followed by methoxylation using nucleophilic substitution . Yield optimization often requires careful control of reaction conditions (e.g., temperature, catalyst loading). PdCl₂(PPh₃)₂ and CuI catalysts in DMF have been used for coupling reactions, achieving ~67% yield in spirobifluorene systems . Purification via column chromatography or recrystallization is critical to remove high-molecular-weight byproducts .
Q. How can researchers characterize the purity and structural integrity of 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]?
High-performance liquid chromatography (HPLC) is standard for assessing purity (≥98% purity criteria) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms methoxy group substitution patterns and spiro-conjugation. Mass spectrometry (GC-MS or MALDI-TOF) validates molecular weight (e.g., C₂₉H₂₈N₄O₄, MW 496.557) . UV-Vis and fluorescence spectroscopy (e.g., λₑₓ = 380 nm, λₑₘ = 484 nm in THF) provide insights into electronic transitions .
Q. What are the primary challenges in handling and storing 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]?
The compound is typically stable as a crystalline powder but may degrade under prolonged light exposure or humidity. Storage in inert atmospheres (argon or nitrogen) at −20°C is recommended . Safety protocols include using fume hoods for powder handling due to potential respiratory irritation, though specific hazard data (e.g., GHS classification) remains limited in public literature .
Advanced Research Questions
Q. How do substituent positions on the spirobifluorene skeleton influence electronic properties?
Methoxy groups at the 2,2',7,7' positions enhance electron-donating capacity, red-shifting absorption/emission spectra compared to unsubstituted spirobifluorene (e.g., λₑₘ shifts from 414 nm to 484 nm in THF) . Computational studies (DFT) suggest that methoxy groups reduce HOMO-LUMO gaps by stabilizing the aromatic π-system, improving charge transport in organic semiconductors . Contrastingly, brominated analogs (e.g., 2,2',7,7'-Tetrabromo derivatives) exhibit blue-shifted emissions due to electron-withdrawing effects .
Q. What strategies resolve contradictions in reported spectroscopic data for spirobifluorene derivatives?
Discrepancies in UV/FL spectra often arise from solvent polarity or aggregation effects. For example, THF versus toluene solvents can alter emission maxima by ~10–15 nm . Researchers should standardize solvent systems and concentration ranges (e.g., 10⁻⁵ M for fluorescence assays) . Conflicting NMR signals may result from diastereomeric impurities; chiral HPLC or X-ray crystallography (e.g., CCDC 1557124) can resolve such issues .
Q. How can 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] be integrated into optoelectronic devices?
The compound serves as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) due to its high glass transition temperature (Tg > 150°C) and ambipolar charge transport . Device optimization involves blending with electron-transport layers (e.g., TPBi) and annealing to enhance film morphology. Recent studies report external quantum efficiencies (EQE) of ~8–12% in green-emitting OLEDs .
Q. What advanced techniques are used to study the environmental stability of spirobifluorene-based materials?
Accelerated aging tests under UV irradiation (e.g., 365 nm for 500 hours) assess photostability. Mass loss <5% indicates robustness against oxidative degradation . Lifecycle analysis (LCA) models evaluate environmental impact, though data gaps persist for methoxy-substituted derivatives. Green synthesis routes (e.g., replacing toxic solvents with cyclopentyl methyl ether) are under exploration .
Methodological Guidance
Q. How to troubleshoot low yields in spirobifluorene synthesis?
- Catalyst Optimization : Increase PdCl₂(PPh₃)₂ loading from 5 mol% to 10 mol% to enhance coupling efficiency .
- Purification : Use gradient elution (hexane/ethyl acetate 10:1 to 4:1) to separate low-yield intermediates .
- Byproduct Mitigation : Add molecular sieves to absorb water during dehydration steps .
Q. What computational tools predict the optoelectronic behavior of 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]?
Density functional theory (DFT) with B3LYP/6-31G(d) basis sets models HOMO-LUMO gaps and charge mobility. Software like Gaussian or ORCA reproduces experimental UV-Vis spectra within ±0.2 eV accuracy . Molecular dynamics (MD) simulations assess packing behavior in thin films .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
